![molecular formula C13H13NO2S2 B5587145 2-(2-thienylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5587145.png)
2-(2-thienylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
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Description
Synthesis Analysis
The synthesis of 2-(2-thienylsulfonyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives can be achieved through various methods. Zhu et al. (2016) describe a cascade halosulfonylation of 1,7-enynes to synthesize densely functionalized 3,4-dihydroquinolin-2(1H)-ones, a process that could be adapted for synthesizing related tetrahydroisoquinoline compounds (Zhu et al., 2016). Moreover, Kim et al. (2018) present a metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines as another synthesis method (Kim et al., 2018).
Molecular Structure Analysis
The molecular structure of 2-(2-thienylsulfonyl)-1,2,3,4-tetrahydroisoquinoline derivatives has been the subject of various studies. Akkurt et al. (2008) explored the crystal structure of a similar compound, highlighting the orientations of different rings in the molecule and the presence of weak intermolecular interactions (Akkurt et al., 2008).
Chemical Reactions and Properties
Tetrahydroisoquinolines, including 2-(2-thienylsulfonyl) derivatives, can participate in various chemical reactions. For instance, Liu et al. (2016) reported a visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, a process that involves a tandem radical cyclization and sulfonylation reaction (Liu et al., 2016).
Physical Properties Analysis
The physical properties of 2-(2-thienylsulfonyl)-1,2,3,4-tetrahydroisoquinoline are not extensively detailed in the literature. However, general physical properties of similar tetrahydroisoquinoline compounds can be inferred from studies like those by Inoue et al. (2008), who developed a method for the high-performance liquid chromatographic analysis of tetrahydroisoquinolines (Inoue et al., 2008).
Chemical Properties Analysis
The chemical properties of these compounds, especially regarding their reactivity and interactions, can be complex. Grunewald et al. (1999) explored inhibitors of phenylethanolamine N-methyltransferase in tetrahydroisoquinolines, indicating specific interactions at the molecular level that could be relevant for understanding the chemical properties of 2-(2-thienylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (Grunewald et al., 1999).
Safety and Hazards
properties
IUPAC Name |
2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c15-18(16,13-6-3-9-17-13)14-8-7-11-4-1-2-5-12(11)10-14/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXJIMUYAWIMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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